5-Bromo-4-chloro-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVBQIWUGVFBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743099 | |

| Record name | 5-Bromo-4-chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855400-82-7 | |

| Record name | 5-Bromo-4-chloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-chloro-2-nitrophenol chemical properties

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-nitrophenol

Introduction

This compound is a halogenated and nitrated phenolic compound. As a trifunctionalized benzene derivative, it possesses a unique electronic and steric profile that makes it a valuable intermediate in advanced organic synthesis. The presence of three distinct functional groups—hydroxyl, nitro, and two different halogens—on the aromatic scaffold offers multiple sites for chemical modification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, and safety considerations for this compound, grounding its utility as a versatile building block in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Registry Number 855400-82-7.[1][2] The strategic placement of electron-withdrawing groups (nitro, chloro, bromo) significantly influences the molecule's properties, most notably the acidity of the phenolic proton and the reactivity of the aromatic ring.

Structural and Molecular Data

The core structure consists of a phenol ring substituted at positions 2, 4, and 5. The IUPAC name for this compound is this compound.[1]

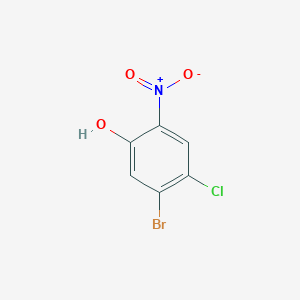

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

| CAS Number | 855400-82-7 | [1] |

| Molecular Formula | C₆H₃BrClNO₃ | [1][3] |

| Molecular Weight | 252.45 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Monoisotopic Mass | 250.89848 Da | [1] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| InChIKey | AVVBQIWUGVFBGR-UHFFFAOYSA-N | [1][3] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its structure allows for a logical retrosynthetic analysis based on established aromatic substitution reactions.

Plausible Synthetic Pathway

A likely synthetic route involves the sequential halogenation and nitration of a simpler phenol derivative. The directing effects of the substituents are paramount in determining the reaction sequence. The hydroxyl group is a powerful ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. The nitro group is a strong deactivator and meta-director.

A plausible synthesis could start from 4-chlorophenol.

-

Bromination: Electrophilic bromination of 4-chlorophenol would likely occur at the positions ortho to the hydroxyl group (positions 2 and 6). Due to sterics and electronics, substitution at C2 is favored.

-

Nitration: Subsequent nitration with a mixture of nitric and sulfuric acid would introduce the nitro group. The powerful ortho-directing hydroxyl group would direct the incoming electrophile (NO₂⁺) to the remaining ortho position (C2), displacing the proton. The chloro and bromo substituents would also favor this position.

Caption: Plausible synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide, which can act as a nucleophile in reactions like Williamson ether synthesis. The strong electron-withdrawing nature of the nitro and halogen groups significantly increases the acidity of this proton compared to phenol itself.

-

Aromatic Ring: The ring is highly electron-deficient due to the three withdrawing groups, making it deactivated towards further electrophilic substitution. However, it is activated for nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the nitro group (C4-Cl and C5-Br).

-

Nitro Group: The nitro group can be reduced to an amine (NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in drug development, as it introduces a key basic functional group, opening pathways to amides, sulfonamides, and other derivatives.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. While a dedicated public spectrum for this specific molecule is not available, its features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals would correspond to the two remaining protons on the ring. Due to the substitution pattern, they would appear as singlets or very narrowly split doublets (long-range coupling). The proton at C6 will likely be downfield due to the deshielding effects of the adjacent nitro group, while the proton at C3 will be further upfield.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, as there is no molecular symmetry. The carbon bearing the hydroxyl group (C1) would appear around δ 150-155 ppm, while the carbon attached to the nitro group (C2) would also be significantly downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. A broad absorption band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the phenol.[4] Sharp peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) are characteristic of the N-O stretching of the nitro group.[4] Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a group of peaks (M, M+2, M+4, M+6) with a distinctive intensity pattern, which is a powerful tool for confirming the elemental composition.

Applications in Research and Drug Development

Substituted phenols, particularly those containing halogens and nitro groups, are foundational intermediates in medicinal chemistry.[5] this compound serves as a versatile scaffold for building more complex and biologically active molecules.

-

Pharmaceutical Intermediates: The primary application lies in its role as a starting material for active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which is a common handle for introducing diversity through amide bond formation or other coupling reactions. The halogens can be displaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

-

Agrochemicals and Dyes: Similar to other nitrophenols, this compound can serve as a precursor in the synthesis of pesticides, herbicides, and specialized dyes.[6] The chromophoric properties of the nitrophenol system are often exploited in the development of colorants.

-

Material Science: The functional groups present allow for its incorporation into polymers or other advanced materials where specific electronic or recognition properties are desired.

The strategic placement of the functional groups allows for regioselective transformations, enabling chemists to build molecular complexity in a controlled manner, which is a critical aspect of modern drug discovery.[5]

Safety, Handling, and Storage

As a substituted nitrophenol, this compound must be handled with appropriate caution. The following information is synthesized from available Safety Data Sheets (SDS) for this and structurally related chemicals.[7][8][9]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

-

Irritation: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[10]

Storage and Disposal

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][10] Store locked up.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its unique combination of a reactive phenolic hydroxyl group, a reducible nitro group, and two distinct halogen atoms provides a rich platform for molecular elaboration. Understanding its physicochemical properties, reactivity profile, and spectroscopic signatures is key to leveraging its synthetic utility. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of researchers working with this compound.

References

-

PubChem. This compound | C6H3BrClNO3 | CID 70700109. [Link]

-

PubChem. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376. [Link]

-

PubChem. 5-Bromo-2-chloro-4-nitrophenol | C6H3BrClNO3 | CID 58946683. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromo-2-nitrophenol: A Chemist's Guide. [Link]

-

AbacipharmTech. This compound-855400-82-7. [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-nitrophenol in Chemical Synthesis and Beyond. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. This compound | C6H3BrClNO3 | CID 70700109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 855400-82-7 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-CHLORO-2-NITROPHENOL(89-64-5) IR Spectrum [m.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-nitrophenol: Synthesis, Properties, and Applications for the Research Scientist

This guide provides a comprehensive overview of 5-Bromo-4-chloro-2-nitrophenol, a substituted phenol of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications, with a focus on providing practical insights for laboratory professionals.

Core Identification and Chemical Structure

This compound is a halogenated nitroaromatic compound. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, a bromine atom, and a chlorine atom on the benzene ring, makes it a versatile chemical intermediate.

The structure of this compound is characterized by the following arrangement of substituents on the phenol ring:

-

A hydroxyl group (-OH) at position 1.

-

A nitro group (-NO₂) at position 2.

-

A chlorine atom (-Cl) at position 4.

-

A bromine atom (-Br) at position 5.

Caption: 2D Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 252.45 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica[3] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 250.89848 Da | PubChem[1] |

| Monoisotopic Mass | 250.89848 Da | PubChem[1] |

Proposed Synthesis Pathway

A logical approach would be to start with a commercially available substituted phenol and introduce the remaining functional groups sequentially. One possible route begins with 4-chlorophenol.

Caption: Proposed Synthesis Workflow for this compound

Step-by-Step Methodology (Proposed)

Step 1: Nitration of 4-Chlorophenol to form 4-Chloro-2-nitrophenol

The hydroxyl group of 4-chlorophenol directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chloro group, nitration is expected to occur predominantly at the ortho position (position 2).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chlorophenol in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution of 4-chlorophenol. The temperature should be carefully monitored and maintained below 10 °C to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours), followed by stirring at room temperature for an additional period to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude 4-chloro-2-nitrophenol can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Bromination of 4-Chloro-2-nitrophenol to form this compound

In 4-chloro-2-nitrophenol, the hydroxyl group is the most activating group and will direct the incoming electrophile (bromine). The positions ortho and para to the hydroxyl group are at C6 and C4. The C4 position is already substituted with chlorine. The C2 position is substituted with a deactivating nitro group. Therefore, bromination is expected to occur at the remaining activated position, C6, or the less sterically hindered and electronically favorable position, which is C5 relative to the original phenol numbering. Given the combined directing effects, substitution at C5 is plausible.

-

Reaction Setup: Dissolve the purified 4-chloro-2-nitrophenol in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst: Add a Lewis acid catalyst, such as anhydrous ferric bromide (FeBr₃).

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Research and Development

Halogenated and nitrated phenols are important building blocks in organic synthesis due to the reactivity of their functional groups. While specific, documented applications for this compound are not widespread in publicly available literature, its structure suggests several potential uses, particularly in medicinal chemistry and material science.

-

Pharmaceutical Intermediates: The presence of multiple reactive sites (the phenolic hydroxyl group, the nitro group, and the halogen atoms) allows for a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). The halogens can be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions to build more complex molecular scaffolds. Similar substituted nitrophenols are known to be precursors in the synthesis of various therapeutic agents.

-

Agrochemicals: Substituted phenols are frequently used in the development of herbicides, fungicides, and pesticides. The specific combination of substituents in this compound could impart specific biological activities that could be explored in this field.

-

Dyes and Pigments: The chromophoric nitro group and the auxochromic hydroxyl group suggest potential applications in the synthesis of dyes. The halogen substituents can be used to tune the color and other properties of the resulting dye molecules.

-

Material Science: The compound could be used as a monomer or a precursor for the synthesis of specialty polymers with desired properties such as thermal stability or flame retardancy, owing to the presence of halogens.

Safety and Handling

-

Hazard Statements (Inferred):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Toxic to aquatic life.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spectroscopic Data

Publicly available spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to obtain a Certificate of Analysis with spectroscopic data from the supplier upon purchase or to perform their own analytical characterization to confirm the identity and purity of the compound.

Conclusion

This compound is a chemical intermediate with significant potential for applications in various fields of chemical research, particularly in the synthesis of novel pharmaceuticals and other specialty chemicals. While detailed experimental data on its synthesis and applications are not widely published, its structure provides a clear basis for its utility as a versatile building block. Researchers working with this compound should proceed with a sound understanding of electrophilic aromatic substitution reactions and adhere to strict safety protocols based on the hazards of related compounds.

References

-

This compound | C6H3BrClNO3 | CID 70700109 - PubChem. [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-chloro-2-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-4-chloro-2-nitrophenol is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups alongside a bromine atom on a phenolic backbone, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes and analytical methods.

General and Computational Properties

This compound is a solid at room temperature.[1] Its key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 855400-82-7 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₃ | [1][2] |

| Molecular Weight | 252.45 g/mol | [2] |

| Appearance | Solid | [1] |

| XLogP3 | 3.3 | [2] |

| Polar Surface Area | 66.1 Ų | [2] |

| Rotatable Bond Count | 1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Solubility Profile

Specific solubility data for this compound in a range of solvents is not extensively documented in the available literature. However, based on its chemical structure, it is expected to exhibit low solubility in water and higher solubility in organic solvents. For a related compound, 5-Bromo-2-nitrophenol, solubility in ethyl acetate and methanol has been noted.

Synthesis and Reactivity

The synthesis of this compound typically involves electrophilic aromatic substitution reactions on a substituted phenol precursor. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Synthetic Pathway Rationale

A plausible synthetic route to this compound starts from 4-chloro-2-nitrophenol. The hydroxyl and nitro groups are already in the desired positions. The subsequent step would be the bromination of this precursor. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The combined directing effects would favor the introduction of the bromine atom at the C5 position, which is ortho to the hydroxyl group and meta to the nitro group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the bromination of a substituted phenol, which can be adapted for the synthesis of this compound.

Materials:

-

4-Chloro-2-nitrophenol

-

Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane)

-

A Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃), if using Br₂

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve 4-chloro-2-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst Addition: If using molecular bromine, add a catalytic amount of iron(III) bromide to the solution.

-

Brominating Agent Addition: Slowly add a stoichiometric amount of the brominating agent (bromine or NBS) to the reaction mixture at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The choice of a non-polar solvent like dichloromethane or a polar aprotic solvent like glacial acetic acid is to ensure the solubility of the reactants and to facilitate the electrophilic substitution. A Lewis acid catalyst is employed to polarize the bromine molecule, making it a more potent electrophile. Careful control of the reaction temperature is crucial to prevent side reactions and ensure the desired regioselectivity.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be deprotonated to form a phenoxide ion, which is a potent nucleophile.

-

Aromatic Ring: The aromatic ring is deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro and halogen groups. However, nucleophilic aromatic substitution (SNAr) is possible, particularly at the positions activated by the nitro group.

-

Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of various derivatives, including potential pharmaceutical building blocks.

Caption: Reactivity profile of this compound.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets or two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the surrounding substituents. The phenolic proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts will be characteristic of a substituted benzene ring with electron-withdrawing groups.

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the phenol (typically broad, around 3200-3600 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively). The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.45 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Analytical Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Sample of this compound

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: Determined by UV-Vis scan (likely in the range of 254-350 nm due to the nitro-aromatic chromophore).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve or by area percentage normalization.

Self-Validating System: The use of a well-characterized reference standard and the generation of a linear calibration curve ensure the accuracy and reliability of the purity determination. The system suitability parameters (e.g., peak symmetry, resolution) should be monitored to validate the performance of the chromatographic system.

Applications in Drug Discovery and Organic Synthesis

Halogenated nitrophenols are important building blocks in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites on this compound makes it a versatile intermediate for creating diverse chemical libraries for drug screening.

Role as a Pharmaceutical Intermediate

While specific drugs derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in various classes of therapeutic agents. The amino phenol derivatives, obtained by the reduction of the nitro group, are particularly valuable. These can be further functionalized to synthesize compounds with potential applications as:

-

Enzyme Inhibitors: The substituted aromatic core can serve as a scaffold for designing inhibitors that target the active sites of enzymes.

-

Receptor Modulators: The molecule can be elaborated to interact with specific biological receptors.

-

Antimicrobial or Antiviral Agents: Halogenated phenols and their derivatives have been investigated for their antimicrobial properties.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for related compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3] It may cause skin and eye irritation.[3]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H410: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifaceted chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a platform for the development of novel compounds with diverse biological activities. While there are gaps in the publicly available experimental data for this specific molecule, this guide provides a solid foundation for researchers and scientists working with this and related compounds. Further investigation into its physical properties, reactivity, and biological applications is warranted and will undoubtedly expand its utility in the scientific community.

References

-

This compound | C6H3BrClNO3 | CID 70700109 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

5-Bromo-4-chloro-2-nitrophenol molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-nitrophenol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the utility of halogenated and nitrated aromatic compounds as versatile synthetic intermediates is well-established. This compound is a substituted phenol derivative that holds significant potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of bromo, chloro, and nitro functional groups on the phenol ring provides multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of the molecular characteristics, potential synthetic pathways, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties and Molecular Identity

This compound is a solid organic compound with the chemical formula C₆H₃BrClNO₃.[1][2] Its molecular structure is characterized by a benzene ring substituted with a hydroxyl group, a nitro group, a bromine atom, and a chlorine atom.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₃ | [1][2] |

| Molecular Weight | 252.45 g/mol | [1][3][4] |

| CAS Number | 855400-82-7 | [1][2] |

| Appearance | Solid | [2] |

| Synonyms | 5-bromo-4-chloro-2-nitro-phenol | [1] |

Potential Synthetic Routes

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from established organic chemistry principles and known reactions for similar compounds. A plausible synthetic strategy would involve the sequential halogenation and nitration of a suitable phenol precursor.

One potential pathway could start with 4-chlorophenol. The hydroxyl group is an activating ortho-, para-director. Nitration of 4-chlorophenol would be expected to yield 4-chloro-2-nitrophenol. Subsequent bromination of this intermediate would likely lead to the desired product, this compound, due to the directing effects of the existing substituents.

Caption: A potential synthetic pathway for this compound.

Representative Experimental Protocol for Nitration of a Halogenated Phenol

The following is a generalized protocol based on the synthesis of related nitrophenols and should be adapted and optimized for the specific synthesis of this compound.

-

Dissolution: Dissolve the starting material (e.g., 4-chlorophenol) in a suitable solvent such as glacial acetic acid or dichloroethane in a reaction vessel equipped with a stirrer and a cooling bath.[5]

-

Cooling: Cool the solution to 0-5 °C.

-

Nitrating Mixture Preparation: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution of the phenol derivative, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Research and Drug Development

Halogenated and nitrated phenols are valuable precursors in organic synthesis due to the reactivity of their functional groups.

-

Pharmaceutical Intermediates: The presence of chloro and bromo substituents offers opportunities for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex drug scaffolds.[6] The nitro group can be readily reduced to an amino group, providing a key functional handle for amide bond formation or diazotization reactions.

-

Agrochemical Synthesis: Similar to pharmaceutical applications, the structural motifs present in this compound are found in some classes of herbicides and fungicides.

-

Dye and Material Science: Nitrophenols are known precursors in the synthesis of azo dyes and other coloring agents.[7]

The combination of multiple reactive sites on a single, relatively simple scaffold makes this compound a compound of interest for the generation of compound libraries for high-throughput screening in drug discovery.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[4]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H410 | Very toxic to aquatic life with long-lasting effects |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][9]

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields, particularly in pharmaceutical and agrochemical research and development. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of a wide range of more complex molecules. A thorough understanding of its chemical properties, potential synthetic routes, and appropriate safety and handling procedures is essential for its effective and safe utilization in a research setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-5-chloro-2-nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-chloro-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

AbacipharmTech. This compound. [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-nitrophenol in Chemical Synthesis and Beyond. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. This compound | C6H3BrClNO3 | CID 70700109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-nitrophenol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-chloro-2-nitrophenol, a crucial compound in various research and development applications. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for scientists and drug development professionals. While explicit quantitative solubility data for this specific compound is not widely published, this guide synthesizes information from structurally similar molecules to provide a reasoned solubility profile and presents a robust experimental protocol for precise determination.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of the molecular structure of this compound is fundamental to predicting its solubility. Key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₃ | [1] |

| Molecular Weight | 252.45 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | [2] |

| XLogP3 | 3.3 | [1] |

The presence of a phenolic hydroxyl group (-OH), a nitro group (-NO₂), a bromine atom, and a chlorine atom on the aromatic ring dictates the compound's polarity and its potential for intermolecular interactions. The hydroxyl and nitro groups can participate in hydrogen bonding, suggesting a propensity for solubility in polar solvents. Conversely, the halogenated benzene ring contributes to its lipophilic character. The computed XLogP3 value of 3.3 indicates a preference for lipophilic environments over aqueous ones.

Caption: Molecular Structure of this compound.

Inferred Solubility Profile

Direct, experimentally determined solubility data for this compound is scarce in publicly available literature. However, by examining the solubility of structurally analogous compounds, such as other nitrophenols and halogenated phenols, a qualitative solubility profile can be inferred. This provides a valuable starting point for solvent selection in experimental work.

It is known that nitrophenols are generally soluble in polar organic solvents.[3][4] For instance, the related compound 5-bromo-2-nitrophenol is documented as being soluble in ethyl acetate and methanol.[5][6] Furthermore, p-nitrophenol is soluble in ethanol, chloroform, methanol, ethyl acetate, and acetone.[7]

Based on these observations, the following table presents an estimated solubility profile for this compound. It is crucial to note that this is a predictive guide and should be verified experimentally.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 6.6 | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | 5.2 | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | 5.1 | Soluble | Polar aprotic solvent, effective for many organic compounds. |

| Ethyl Acetate | 4.4 | Soluble | Moderately polar solvent; a related compound shows solubility.[5][6] |

| Dichloromethane | 3.4 | Moderately Soluble | A common solvent for organic synthesis, implying some solubility. |

| Toluene | 2.4 | Sparingly Soluble | Non-polar aromatic solvent; solubility is likely limited. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent, known to dissolve a wide range of compounds. |

| Hexane | 0.0 | Insoluble | Non-polar solvent; significant polarity mismatch. |

| Water | 9.0 | Sparingly to Insoluble | The lipophilic character of the halogenated ring is expected to limit aqueous solubility. |

Experimental Protocol for Solubility Determination: A Self-Validating System

To ascertain the precise solubility of this compound in a specific organic solvent, a rigorous experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, designed to ensure trustworthy and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming saturation.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed. This step is critical to avoid aspirating solid particles during sampling.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) into a clean vial. This removes any remaining microscopic solid particles.

-

Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality in Experimental Design and Trustworthiness

The described protocol is designed as a self-validating system. The presence of excess undissolved solid provides a visual confirmation of saturation. The extended equilibration time ensures that the system has reached a true thermodynamic equilibrium. Centrifugation and filtration are critical steps to guarantee that only the dissolved solute is being measured, thereby ensuring the trustworthiness of the final solubility value. The use of a calibrated analytical instrument provides an authoritative and quantifiable result.

Conclusion

References

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link][3]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-chloro-2-nitrophenol. Retrieved from [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Strychnine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). AID 1645848 - NCATS Kinetic Aqueous Solubility Profiling. Retrieved from [Link]

-

PATSNAP. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Retrieved from [Link]

Sources

- 1. This compound | C6H3BrClNO3 | CID 70700109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

stability of 5-Bromo-4-chloro-2-nitrophenol under laboratory conditions

An In-Depth Technical Guide to the Stability of 5-Bromo-4-chloro-2-nitrophenol Under Laboratory Conditions

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a polysubstituted aromatic compound featuring a phenolic hydroxyl group, a nitro group, and two distinct halogen atoms. This unique combination of functional groups imparts specific chemical and physical properties that are critical for its application in chemical synthesis, materials science, and as a potential building block in drug development.[1] However, this structural complexity also dictates its stability profile. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's stability under typical laboratory conditions is paramount for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing the safety of laboratory personnel.

This guide provides a comprehensive technical overview of the stability of this compound. It moves beyond a simple recitation of facts to explain the causal chemical principles governing its behavior. We will explore its intrinsic properties, its susceptibility to various environmental stressors, and the logical pathways through which it may degrade. Furthermore, this document outlines field-proven protocols for storage, handling, and analytical assessment, designed to be self-validating and grounded in established scientific principles.

Core Physicochemical and Spectroscopic Properties

A molecule's stability is a direct consequence of its structure. This compound possesses several key features that influence its reactivity:

-

Acidic Phenolic Proton: The phenolic hydroxyl group is acidic. The presence of three strongly electron-withdrawing groups (nitro, chloro, bromo) significantly lowers the pKa compared to phenol itself, making it a stronger acid. In solutions with a pH above its pKa, the compound will exist predominantly as the phenolate anion. This deprotonation leads to a significant color change, typically to a more intense yellow, due to the extension of the conjugated π-system which shifts the maximum absorbance to a longer wavelength.[2][3]

-

Aromatic Ring System: The benzene ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group, but the precise reactivity is modulated by the halogens.

-

Reactive Sites: The nitro group can be reduced, the phenolic group can be oxidized or alkylated, and the halogen substituents may be susceptible to nucleophilic displacement under certain conditions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Information | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₃BrClNO₃ | [4] |

| Molecular Weight | 252.45 g/mol | [4] |

| Physical Form | Expected to be a solid at room temperature. | [5][6] |

| pKa | Not empirically determined, but expected to be < 7 due to multiple electron-withdrawing groups. | Inferred from nitrophenol data[2][3] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like alcohols, ethers, and acetone. | Inferred from related compounds[7] |

Stability Profile and Degradation Pathways

The stability of this compound must be evaluated with respect to thermal, photolytic, and chemical stressors. Understanding these degradation pathways is crucial for defining appropriate storage conditions and predicting potential incompatibilities.

Thermal Stability

Nitrated phenols, as a class, can be thermally unstable and may decompose exothermically at elevated temperatures.[7][8] The decomposition of nitrophenols often involves complex radical mechanisms.

-

Causality of Thermal Decomposition: The primary point of weakness is often the C-NO₂ bond. Thermal energy can induce homolytic cleavage of this bond, initiating a cascade of radical reactions. The presence of halogens can further influence the decomposition pathway. For nitrophenols, exothermic decomposition can lead to a dangerous and rapid increase in pressure within a closed container.[8] Studies on related nitrophenols show that decomposition onset temperatures can be determined using techniques like Differential Scanning Calorimetry (DSC).[9][10]

-

Potential Degradation Products: Thermal decomposition is often uncontrolled and can lead to the formation of toxic fumes, including oxides of nitrogen (NOx), carbon oxides (CO, CO₂), and halogenated compounds.[8]

Photostability

Substituted nitrophenols are known to be sensitive to light, particularly in the UV spectrum. The aromatic ring and nitro group form a strong chromophore that readily absorbs UV radiation.

-

Mechanism of Photodegradation: Upon absorption of a photon, the molecule is promoted to an excited electronic state.[3][11] From this excited state, several degradation pathways are possible. In solution, this can involve hydrogen abstraction from the solvent or reaction with dissolved oxygen. For nitrophenols, photolysis can lead to the formation of hydroxyl radicals (OH•) and nitrogen oxides.[12] The solvent environment plays a critical role; for instance, the photochemistry of some nitrophenols varies between aqueous and organic solutions.[13]

-

Expected Photodegradants: Photodegradation may lead to dehalogenation, denitration, or hydroxylation of the aromatic ring, ultimately resulting in ring-opening and mineralization under prolonged exposure.

Chemical Stability and Incompatibility

The reactivity of the functional groups dictates the chemical stability of this compound in the presence of other reagents.

-

pH Influence:

-

Alkaline Conditions (High pH): In basic solutions, the compound will deprotonate to form the more water-soluble phenolate salt. While this may prevent certain reactions at the hydroxyl group, the increased electron density on the ring could make it more susceptible to oxidation. Furthermore, strong bases at high temperatures can promote nucleophilic aromatic substitution, potentially displacing the halogen atoms, particularly the chlorine.[14][15] Ozonation studies on 4-chloro-2-nitrophenol show that degradation is significantly more effective and rapid in alkaline conditions.[16][17]

-

Acidic Conditions (Low pH): The compound will remain in its protonated, less polar form. Strong acids should be avoided as they can promote electrophilic reactions or catalyze hydrolysis under certain conditions. Phenols are readily nitrated, even with dilute nitric acid, and sulfonated by concentrated sulfuric acid.[7][15]

-

-

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers (e.g., nitrates, perchlorates, permanganates) can lead to a violent reaction and risk of ignition or explosion.[7]

-

Strong Reducing Agents: Reagents like hydrides or alkali metals are incompatible with phenols.[7] The nitro group is also readily reduced by agents such as sodium dithionite or catalytic hydrogenation.

-

Bases: As mentioned, strong bases can cause deprotonation and potential hydrolysis. Heat is generated during acid-base reactions.[7]

-

Certain Metals: Avoid the use of aluminum, copper, and brass alloys in storage or process equipment, as phenols can be corrosive to these materials.[7]

-

The diagram below illustrates the primary potential degradation pathways for this compound based on its chemical structure and data from analogous compounds.

Caption: Potential degradation pathways for this compound.

Recommended Handling and Storage Protocols

Given the toxic nature and potential instability of halogenated nitrophenols, adherence to strict handling and storage protocols is mandatory.[8][18][19]

Safe Handling

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[20][21] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[20][22]

-

Engineering Controls: Use local exhaust ventilation where solids are handled as powders to prevent dust accumulation.[7] Ensure eyewash stations and safety showers are readily accessible.[18]

-

Avoiding Dust and Aerosols: Avoid actions that generate dust, such as vigorous scraping or grinding.[20] Finely divided powders of combustible solids can form explosive mixtures with air.[7][23]

-

Spill Response: In case of a minor spill, remove all ignition sources. Carefully sweep up the solid material using dry cleanup procedures to avoid generating dust, and place it in a suitable, labeled, closed container for disposal.[7]

Storage Conditions

The primary objective of storage is to protect the compound from the stressors identified above: heat, light, and incompatible chemicals.

-

Container: Store in a tightly closed, properly labeled container.[21][24]

-

Location: Keep the container in a cool, dry, and well-ventilated place.[22][24] The storage area should be secure and accessible only to authorized personnel.[21]

-

Protection from Light: Protect from direct sunlight and other sources of UV radiation.[18] Use amber glass vials or store containers in the dark.

-

Temperature: Store at the recommended temperature, typically room temperature, unless specific data indicates otherwise. Avoid extreme heat.[21]

-

Incompatibilities: Store away from strong bases, oxidizing agents, reducing agents, and acids.[7][22]

Analytical Methodologies for Stability Assessment

To quantitatively assess the stability of this compound, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Principle of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation. The key feature is its ability to resolve the intact compound from its potential degradation products, impurities, and excipients. The development of such a method requires forced degradation (stress testing) to generate the likely degradants and prove the method's specificity.

Experimental Protocol: HPLC Method Development and Validation

This protocol is a robust starting point for developing a stability-indicating method for this compound, based on established methods for similar compounds.[25][26]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic Acid or Trifluoroacetic Acid (TFA) (for mobile phase modification)

-

Reference standard of this compound

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.

-

Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

For stability samples, dissolve them in the mobile phase to a known concentration within the calibration range. Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. Causality: A gradient is used because the parent compound and its potential degradants may have a wide range of polarities. The acidic modifier (formic acid) ensures good peak shape for the phenolic compound by suppressing the ionization of the hydroxyl group.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C. Causality: Controlling the column temperature ensures reproducible retention times.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., ~350-420 nm, depending on pH of mobile phase) and also scan across a wider range with the PDA detector to identify emerging degradant peaks.[2]

-

Injection Volume: 10 µL

-

-

Forced Degradation Study:

-

Expose solutions of the compound (~50 µg/mL) to the following conditions to intentionally generate degradation products:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat solid sample at 80 °C for 48 hours, then dissolve.

-

Photolytic Stress: Expose solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Analyze all stressed samples by the proposed HPLC method. The goal is to achieve 5-20% degradation.

-

-

Method Validation:

-

Specificity: Use the PDA detector to assess peak purity of the parent compound in the presence of its degradants from the forced degradation study. Ensure baseline resolution between the parent peak and all major degradation peaks.

-

Linearity, Accuracy, Precision, LOD, LOQ: Validate these parameters according to standard ICH guidelines.

-

The workflow for developing and applying this stability-indicating method is visualized below.

Caption: Workflow for stability-indicating HPLC method development and application.

Conclusion

This compound is a molecule whose utility is intrinsically linked to its stability. While it offers significant potential for various scientific applications, its polysubstituted nature makes it susceptible to degradation from thermal, photolytic, and chemical insults. The electron-withdrawing character of the nitro and halogen groups governs its acidity and reactivity, making it particularly sensitive to alkaline conditions and light exposure.

For researchers, ensuring the integrity of experimental outcomes requires a proactive approach. This involves implementing rigorous storage and handling protocols to protect the compound from known stressors and employing validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, to monitor its purity over time. By understanding the causality behind its degradation and applying these self-validating systems, scientists can confidently utilize this compound in their research and development endeavors.

References

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Environmental Science: Atmospheres. (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Retrieved from [Link]

-

Environmental Science. (n.d.). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Bio-Fine. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Extra Pure (P-Nitrophenol) MSDS. Retrieved from [Link]

-

MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

-

Scribd. (n.d.). Weng Et Al 2023 Thermal Behavior and Decomposition Pathway For Nitrophenols and Sodium Nitrophenolates. Retrieved from [Link]

-

ResearchGate. (2025). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]

-

NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. Retrieved from [Link]

-

ResearchGate. (2025). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H3BrClNO3 | CID 70700109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 14. byjus.com [byjus.com]

- 15. Phenol - Wikipedia [en.wikipedia.org]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. researchgate.net [researchgate.net]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 24. biofinechemical.com [biofinechemical.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential of 5-Bromo-4-chloro-2-nitrophenol: A Roadmap for Biochemical and Drug Discovery Applications

An In-depth Technical Guide

Abstract

5-Bromo-4-chloro-2-nitrophenol is a halogenated nitrophenol whose potential in biochemical research and drug development remains largely unexplored. Publicly available data is primarily confined to its basic chemical properties and commercial availability.[1][2] This guide moves beyond the compound's current status as a catalog chemical to present a scientifically-grounded vision for its future applications. By examining the well-established roles of structurally related nitrophenols and halogenated compounds, we delineate a series of potential, high-value applications for this compound. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, proposing its use as a novel chromogenic substrate, a tool for studying enzymatic dehalogenation, a versatile scaffold in medicinal chemistry, and a candidate for bioactive screening. Each proposed application is supported by a theoretical framework, detailed experimental protocols, and the scientific rationale behind key methodological choices, providing a comprehensive blueprint for future research.

Introduction: The Case for a Forgotten Molecule

This compound is an aromatic organic compound featuring a phenol ring substituted with a nitro group and two different halogen atoms, bromine and chlorine. Its molecular structure suggests a rich potential for chemical reactivity and biological interaction. However, a review of current scientific literature reveals a significant gap; there are no published studies detailing its use in biochemical assays or as a lead compound in drug discovery.

This guide posits that the unique combination of a nitrophenol core—a classic chromogenic reporter group[3]—with dual halogenation opens several avenues for innovative research. Halogenation is a key strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, while the nitrophenol moiety is fundamental to countless enzymatic assays.[3][4] We will therefore explore the untapped potential of this molecule, not by reporting on established facts, but by building a logical, evidence-based case for its investigation across multiple biochemical disciplines.

Application I: A Novel Chromogenic Substrate for Enzyme Assays

The most immediate and promising application lies in its potential as a chromogenic indicator. The principle is based on the well-documented properties of p-nitrophenol (PNP), which is colorless in its protonated form but develops a vibrant yellow color upon deprotonation to the p-nitrophenolate ion at alkaline pH, with a strong absorbance maximum around 405 nm.[3] This property is the cornerstone of a vast number of enzyme assays where enzymes like phosphatases, glycosidases, and proteases cleave a substrate-linked PNP molecule, releasing the chromophore for quantification.

2.1. The Scientific Rationale

We hypothesize that this compound, when released from a non-chromogenic conjugate, will function as a superior reporter molecule. The electron-withdrawing effects of the nitro, bromo, and chloro substituents are expected to increase the acidity of the phenolic proton, potentially altering the optimal pH for color development. Furthermore, these substituents will likely induce a bathochromic shift (a shift to a longer wavelength) in the molecule's absorbance maximum. This could be advantageous in several scenarios:

-

Reduced Interference: Shifting the readout wavelength away from 405 nm could minimize interference from the absorbance of biological molecules like NADH or sample components.

-

Enhanced Molar Absorptivity: The extended conjugation and electronic effects could lead to a higher molar extinction coefficient, thereby increasing the sensitivity of the assay.

2.2. Proposed Experimental Workflow

To validate this application, a synthetic and enzymatic workflow is proposed. The target will be the synthesis of 5-Bromo-4-chloro-2-nitrophenyl phosphate (BCNPP) for use in an alkaline phosphatase (AP) assay.

Protocol 1: Synthesis and Characterization of BCNPP

-

Synthesis: React this compound with phosphoryl chloride (POCl₃) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., acetonitrile) at 0°C, followed by slow warming to room temperature.

-

Workup & Purification: Quench the reaction with water and extract the product. Purify the resulting phosphate ester using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized BCNPP using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Spectrophotometric Analysis and Assay Development

-

Spectral Analysis: Prepare a solution of this compound in a universal buffer. Scan the absorbance from 300-600 nm at various pH values (from 4.0 to 11.0) to determine the pKa and the wavelength of maximum absorbance (λₘₐₓ) of the deprotonated phenolate form.

-

Enzyme Kinetics Assay:

-